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Compound of Interest

Compound Name: 4-Bromo-4'-ethoxybenzophenone
CAS No.: 351003-30-0
Cat. No.: B1275718
Get Quote
. J

This guide serves as a comprehensive technical resource for researchers, scientists, and
professionals in drug development engaged with 4-Bromo-4'-ethoxybenzophenone. It
provides foundational physicochemical data, outlines a robust analytical characterization
workflow, and details field-proven experimental protocols.

Core Molecular Attributes and Physicochemical
Properties

4-Bromo-4'-ethoxybenzophenone is a diaryl ketone, a class of compounds recognized for
their utility as intermediates in organic synthesis, particularly in the pharmaceutical and
specialty chemical industries. Its structure, featuring a brominated phenyl ring and an ethoxy-
substituted phenyl ring connected by a carbonyl group, offers multiple sites for further chemical
modification.

A precise understanding of its fundamental properties is the cornerstone of any experimental
design. The primary molecular and physical characteristics are summarized below.
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Property Value Source(s)
Molecular Weight 305.17 g/mol [1112]
Molecular Formula C15H13BrO2 [1][2]
Monoisotopic Mass 304.00989 Da [2]

CAS Number 351003-30-0 [2]
Physical State Solid, powder/crystalline [3]

Melting Point 131-135°C [1]
XLogP3-AA 4.3 (2]

The molecular weight of 305.17 g/mol is a critical parameter for stoichiometric calculations in
reaction planning and for interpretation of mass spectrometry data.[4][1][2] The XLogP3-AA
value of 4.3 suggests significant lipophilicity, which informs choices for chromatographic
systems and solvent selection for dissolution and extraction.[2]

Molecular Structure and Identification

The unambiguous identification of 4-Bromo-4'-ethoxybenzophenone relies on its unique
structure and the corresponding chemical identifiers.

o IUPAC Name: (4-bromophenyl)-(4-ethoxyphenyl)methanone[2]
« SMILES: CCOC1=CC=C(C=C1)C(=0)C2=CC=C(C=C2)Br[2]
e InChl Key: CTFATYIGPWOEMM-UHFFFAOYSA-N[2]

Caption: 2D Structure of 4-Bromo-4'-ethoxybenzophenone.

Synthesis Pathway: Friedel-Crafts Acylation

From a retrosynthetic perspective, the most direct and industrially relevant approach to
constructing diaryl ketones like 4-Bromo-4'-ethoxybenzophenone is the Friedel-Crafts
acylation. This electrophilic aromatic substitution reaction involves the acylation of an electron-
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rich aromatic ring (phenetole) with an acyl halide (4-bromobenzoyl chloride) in the presence of
a Lewis acid catalyst.

The choice of a Lewis acid, such as aluminum chloride (AICI3), is critical; it functions by
coordinating with the acyl chloride, thereby generating a highly electrophilic acylium ion, which
is the key reactive species that attacks the electron-rich phenetole ring.
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Caption: General workflow for Friedel-Crafts acylation synthesis.
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This synthetic route is well-established for benzophenone derivatives.[5][6] The reaction is
typically performed in an inert, anhydrous solvent like dichloromethane to prevent deactivation
of the Lewis acid catalyst. The subsequent aqueous workup serves to quench the catalyst and
separate the organic product from inorganic salts.

Analytical Characterization Workflow

Confirming the identity, purity, and structure of a synthesized or procured batch of 4-Bromo-4'-
ethoxybenzophenone is a non-negotiable step in research and development. A multi-
technique approach ensures a self-validating system where each analysis provides orthogonal
data.
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Caption: Integrated workflow for analytical characterization.

Mass Spectrometry (MS)

Causality: MS is the definitive technique for confirming the molecular weight of the compound.
For brominated molecules, it provides an unmistakable isotopic signature. Natural bromine
consists of two primary isotopes, 7°Br and 8!Br, in an approximate 1:1 ratio.[7][8] This results in
a characteristic M+ and M+2 peak pattern in the mass spectrum, where the two peaks are of
nearly equal intensity and separated by 2 m/z units.[7][8]

Expected Result: The mass spectrum of 4-Bromo-4'-ethoxybenzophenone will show two
molecular ion peaks of almost equal abundance at approximately m/z = 304 and m/z = 306,
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corresponding to [C1sH137°BrOz]* and [C1sH1381BrOz]*, respectively. The presence of this
doublet is a powerful diagnostic tool that validates the incorporation of a single bromine atom.
[9] High-resolution mass spectrometry (HRMS) can further confirm the elemental composition
by providing a highly accurate mass measurement.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy provides detailed information about the carbon-hydrogen
framework of the molecule. *H NMR reveals the number of different types of protons, their
electronic environments, and their proximity to other protons. 133C NMR provides a count of the
unique carbon atoms.

Expected Spectra:

e 1H NMR: The spectrum will show distinct signals for the aromatic protons on both phenyl
rings. The protons on the ethoxy-substituted ring will be more shielded (upfield) compared to
those on the bromine-substituted ring. The ethoxy group itself will present as a characteristic
triplet (for the -CHs) and a quartet (for the -OCH2-).

e 13C NMR: The spectrum will show signals for all 15 carbon atoms. The carbonyl carbon
(C=0) will be significantly deshielded, appearing far downfield (typically >190 ppm). The
carbon atom attached to the bromine will also show a characteristic chemical shift. Spectral
databases for similar compounds, like 4-bromobenzophenone, can help in assigning these
shifts.[11][12]

High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the workhorse technique for assessing the purity of non-volatile organic
compounds. A reversed-phase HPLC (RP-HPLC) method is ideal for a molecule with the
lipophilicity of 4-Bromo-4'-ethoxybenzophenone. The principle relies on the partitioning of the
analyte between a nonpolar stationary phase (like C8 or C18) and a polar mobile phase.

Application: This technique is used to separate the target compound from starting materials,
by-products, and other impurities. Purity is determined by integrating the area of the analyte
peak relative to the total area of all peaks detected (area percent method). The United States
Pharmacopeia (USP) recommends HPLC methods for determining benzophenone and its
related impurities in drug substances.[13]
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Field-Proven Experimental Protocols

The following protocols are provided as robust starting points for laboratory analysis. They are
designed to be self-validating but should be optimized for specific instrumentation and sample
matrices.

Protocol: Purity Determination by RP-HPLC-UV

Objective: To quantify the purity of a 4-Bromo-4'-ethoxybenzophenone sample.

Methodology Rationale: A C18 column is chosen for its strong hydrophobic retention, suitable
for the analyte's high XLogP.[2] Acetonitrile is selected as the organic modifier due to its low UV
cutoff and excellent elution strength for moderately polar to nonpolar compounds. An acidic
modifier (acetic or formic acid) is often used to sharpen peak shape by ensuring acidic and
basic functional groups are in a single protonation state.

Step-by-Step Protocol:

o System Preparation:

[e]

Column: C18, 4.6 x 150 mm, 5 pm particle size.

Mobile Phase A: 0.1% Acetic Acid in Water.

o

Mobile Phase B: Acetonitrile.

[¢]

Flow Rate: 1.0 mL/min.

[e]

[e]

Detection: UV at 254 nm (Benzophenones have strong absorbance in this region).

o

Column Temperature: 30 °C.
o Standard Preparation:

o Accurately weigh ~10 mg of 4-Bromo-4'-ethoxybenzophenone reference standard into a
100 mL volumetric flask.

© 2026 BenchChem. All rights reserved. 7/13 Tech Support


https://www.benchchem.com/product/b1275718/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-4-bromo-4-ethoxybenzophenone
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-4_-ethoxybenzophenone
https://www.benchchem.com/product/b1275718/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-4-bromo-4-ethoxybenzophenone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1275718?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water to create a 100
pg/mL stock solution.

e Sample Preparation:

o Prepare the sample to be tested at the same concentration (100 ug/mL) using the same
diluent.

o Chromatographic Run:
o Equilibrate the column with a 60:40 mix of Mobile Phase B:A for at least 15 minutes.
o Inject 10 pL of the sample solution.
o Run a gradient elution:
» 0-15 min: 60% B to 95% B.
» 15-17 min: Hold at 95% B.
» 17.1-20 min: Return to 60% B and re-equilibrate.
o Data Analysis:
o Integrate all peaks in the chromatogram.

o Calculate the purity using the area percent formula: Purity (%) = (Area of Main Peak / Total
Area of All Peaks) * 100.

Protocol: Sample Preparation for Mass Spectrometry

Objective: To prepare a sample for molecular weight confirmation and isotopic pattern analysis.

Methodology Rationale: Electrospray ionization (ESI) or Atmospheric Pressure Chemical
lonization (APCI) are common ionization techniques for this class of molecule. The sample
must be dissolved in a solvent compatible with the MS source, typically a mixture of water and
an organic solvent like methanol or acetonitrile, often with a small amount of acid (like formic
acid) to promote protonation and the formation of [M+H]* ions.
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Step-by-Step Protocol:

Prepare a stock solution of the sample at ~1 mg/mL in methanol.

o Create a dilute working solution by taking 10 L of the stock solution and diluting it into 990
pL of 50:50 Acetonitrile:Water containing 0.1% formic acid. This yields a final concentration
of ~10 pg/mL.

« Filter the working solution through a 0.22 um syringe filter to remove any particulates.

 Introduce the sample into the mass spectrometer via direct infusion or through an LC
system.

e Acquire data in positive ion mode, scanning a mass range that includes the expected
molecular weight (e.g., m/z 100-500).

o Examine the resulting spectrum for the [M+H]* ion and confirm the presence of the
characteristic 1:1 isotopic doublet for bromine at m/z ~305 and ~307.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for 4-Bromo-4'-
ethoxybenzophenone is not widely available, hazard assessment can be inferred from
structurally related compounds like 4-bromo-4'-methoxybenzophenone and other brominated
aromatics.[14]

» Potential Hazards:
o Harmful if swallowed, in contact with skin, or if inhaled.[14]
o Causes skin and serious eye irritation.[14]
o May cause respiratory irritation.[14]

e Handling Precautions:

o Work in a well-ventilated area or a chemical fume hood.
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o Wear appropriate personal protective equipment (PPE), including safety glasses, a lab
coat, and chemical-resistant gloves.

o Avoid generating dust.
o Wash hands thoroughly after handling.

Always consult the supplier-specific SDS before use and perform a risk assessment for any
new experimental procedure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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